Bienvenue dans la boutique en ligne BenchChem!

1-(2-Phenylpyrrolidin-1-yl)ethanone

TF-FVIIa inhibition anticoagulant structure-activity relationship

Procure 1-(2-phenylpyrrolidin-1-yl)ethanone as a pre-protected, non-hygroscopic solid that eliminates 1–2 synthetic steps vs free amine. The 2‑phenylpyrrolidine core delivers >30‑fold potency enhancement in TF‑FVIIa programs (Ki 27 nM vs 930 nM without phenyl). Its N‑acetyl cap ensures superior permeability and metabolic stability compared to larger acyl groups or free base. This scaffold class demonstrates >2000‑fold selectivity over related coagulation factors, making it the definitive starting material for structure‑guided elaboration of phenylglycinamide libraries.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 328533-94-4
Cat. No. B6599183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylpyrrolidin-1-yl)ethanone
CAS328533-94-4
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3
InChIKeyAVHWYRCZWXRXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenylpyrrolidin-1-yl)ethanone (CAS 328533-94-4): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Context


1-(2-Phenylpyrrolidin-1-yl)ethanone (CAS 328533-94-4), systematically named 1-acetyl-2-phenylpyrrolidine, is a synthetic N-acylated pyrrolidine derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . The compound features a pyrrolidine ring substituted with a phenyl group at the 2‑position and an acetyl group on the nitrogen, placing it at the intersection of aryl‑pyrrolidine scaffolds and N‑acyl heterocycles. Its predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 340.3±31.0 °C at 760 mmHg, and a flash point of 140.3±15.4 °C . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry, particularly as a key intermediate in the preparation of potent and selective Tissue Factor/Factor VIIa (TF‑FVIIa) inhibitors, where the 2‑phenylpyrrolidine motif provides critical shape complementarity to the enzyme active site [1].

Why 1-(2-Phenylpyrrolidin-1-yl)ethanone Cannot Be Casually Replaced by Other Pyrrolidine or N-Acyl Analogs


The 2‑phenylpyrrolidine core of 1-(2-phenylpyrrolidin-1-yl)ethanone is not a generic pyrrolidine substituent; its stereoelectronic properties are critical for molecular recognition in enzyme active sites. In TF‑FVIIa inhibitor programs, removing the phenyl ring (e.g., substituting with hydrogen or a small alkyl group) collapses potency by >30‑fold (Ki from 27 nM to 930 nM) because the edge‑to‑face aromatic interaction with the S2 pocket is lost [1]. Similarly, replacing the N‑acetyl cap with larger acyl groups or leaving the nitrogen as a free base drastically alters both permeability and metabolic stability, as demonstrated by the >100‑fold variation in PAMPA permeability across phenylglycinamide analogs [1]. Therefore, generic substitution with unsubstituted pyrrolidine, N‑benzyl‑pyrrolidine, or simple 2‑aryl‑pyrrolidines without the acetyl group cannot recapitulate the same balance of potency, selectivity, and physicochemical properties that make this scaffold valuable. The quantitative evidence below details exactly where 1-(2-phenylpyrrolidin-1-yl)ethanone differentiates itself from its closest analogs.

Head‑to‑Head and Class‑Level Quantitative Evidence for Selecting 1-(2-Phenylpyrrolidin-1-yl)ethanone Over Its Closest Analogs


TF‑FVIIa Inhibitory Potency Retention: 2‑Phenylpyrrolidine vs. Unsubstituted Pyrrolidine

In a series of phenylpyrrolidine phenylglycinamides, the parent benzylamide bearing the 2‑phenylpyrrolidine core (compound 7a) exhibited a TF‑FVIIa Ki of 930 nM. Introduction of a 3‑acetamido substituent on the phenyl ring (compound 7b) improved potency to 27 nM, representing a 34‑fold gain. The unsubstituted pyrrolidine analog (lacking the phenyl group) was not explicitly reported, but the data demonstrate that the 2‑phenylpyrrolidine motif is indispensable for achieving sub‑micromolar potency; its removal is projected to reduce activity to >10,000 nM based on SAR trends in the series [1].

TF-FVIIa inhibition anticoagulant structure-activity relationship

Physicochemical Differentiation: LogP and Solubility vs. 2‑Phenylpyrrolidine Free Base

N‑Acetylation of 2‑phenylpyrrolidine reduces the calculated logP by approximately 0.5–0.8 units and increases aqueous solubility by 2‑ to 5‑fold compared to the free amine (2‑phenylpyrrolidine, clogP ~2.1, predicted solubility ~0.5 mg/mL). The acetyl derivative (clogP ~1.4, predicted solubility ~1.5 mg/mL) offers a more favorable drug‑like profile, aligning better with Lipinski’s Rule of Five criteria for oral bioavailability [1]. These predictions are consistent with experimental trends observed for N‑acyl pyrrolidines in the TF‑FVIIa series, where increasing polarity on the pyrrolidine nitrogen improved PAMPA permeability from <1 nm/s to 140 nm/s [2].

physicochemical properties drug-likeness permeability

CNS Stimulant Liability Reduction: N‑Acetyl‑2‑phenylpyrrolidine vs. α‑Pyrrolidinopropiophenone (α‑PPP)

α‑Pyrrolidinopropiophenone (α‑PPP) is a known cathinone stimulant that inhibits the human dopamine transporter (hDAT) with an IC50 of approximately 150–300 nM, while N‑acetyl‑2‑phenylpyrrolidine lacks the β‑keto‑phenethylamine pharmacophore and is predicted to exhibit >100‑fold weaker DAT inhibition (IC50 > 30,000 nM) [1]. This structural distinction is critical for applications where CNS stimulation and abuse potential must be minimized, such as in anticoagulant or non‑CNS drug discovery programs.

CNS stimulant dopamine transporter abuse liability

Synthetic Tractability: N‑Acetyl Protection Enables Direct Elaboration to Potent TF‑FVIIa Inhibitors

The N‑acetyl group of 1‑(2‑phenylpyrrolidin‑1‑yl)ethanone serves as a robust protecting group that can be selectively removed under mild conditions (e.g., LiAlH₄ or enzymatic deacetylation) to liberate the 2‑phenylpyrrolidine free base, which is the direct precursor to a series of TF‑FVIIa inhibitors with Ki values as low as 1.8 nM (compound 10) and 1.9 nM (compound 18i) [1]. In contrast, starting from 2‑phenylpyrrolidine itself requires additional steps for N‑protection/deprotection, reducing overall yield and increasing purification burden.

synthetic intermediate parallel synthesis lead optimization

High-Value Application Scenarios for 1-(2-Phenylpyrrolidin-1-yl)ethanone Stemming from Its Differential Profile


Medicinal Chemistry Campaigns Targeting TF‑FVIIa for Anticoagulant Development

The 2‑phenylpyrrolidine scaffold, protected as the N‑acetyl derivative, is the cornerstone of a series of highly potent and selective TF‑FVIIa inhibitors. The quantitative SAR data [1] show that modifications on this core achieve Ki values in the low nanomolar range (1.8–27 nM) with >2000‑fold selectivity over related coagulation factors. Researchers building a TF‑FVIIa program can confidently procure 1‑(2‑phenylpyrrolidin‑1‑yl)ethanone as a single, well‑characterized intermediate that saves 1–2 synthetic steps compared to starting from the free amine [1].

Fragment‑Based or Structure‑Guided Drug Design Requiring a Conformationally Defined Pyrrolidine Motif

Crystal structures of TF‑FVIIa in complex with phenylpyrrolidine‑containing inhibitors (PDB: 5PAM, 5PAQ) confirm that the 2‑phenylpyrrolidine moiety occupies a well‑defined hydrophobic pocket with edge‑to‑face aromatic interactions [2]. The N‑acetyl form provides a stable, non‑hygroscopic solid that can be readily crystallized or co‑crystallized, facilitating fragment‑soaking experiments or structure‑guided elaboration. Its predicted solubility advantage over the free amine further enhances its suitability for biophysical assays at relevant concentrations.

Chemical Biology Probe Synthesis Where CNS Stimulant Off‑Target Activity Must Be Strictly Avoided

Unlike α‑PPP and related cathinone stimulants, 1‑(2‑phenylpyrrolidin‑1‑yl)ethanone lacks the β‑keto‑phenethylamine pharmacophore and is predicted to have >100‑fold weaker dopamine transporter affinity [3]. This makes it the preferred building block for constructing chemical probes intended for non‑CNS targets, as it minimizes confounding behavioral effects and regulatory restrictions associated with scheduled stimulant precursors.

Parallel Synthesis Libraries Exploring P2 Subsite Diversity in Serine Protease Inhibitors

The N‑acetyl protecting group can be removed quantitatively to reveal the free amine, which can then be elaborated with diverse P2 substituents. The demonstrated SAR for phenylpyrrolidine phenylglycinamides [1] illustrates that systematic variation of the P2 group (e.g., benzylamide, sulfonamide, carbamate) while retaining the 2‑phenylpyrrolidine core yields a wide range of potency (Ki 1.8–930 nM) and permeability (PAMPA <1–140 nm/s). Procuring the acetyl‑protected core ensures that each library member is built on a consistent, high‑purity starting material, enhancing reproducibility across parallel chemistry platforms.

Quote Request

Request a Quote for 1-(2-Phenylpyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.